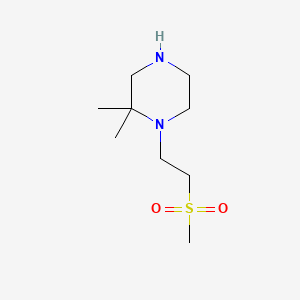

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine

描述

属性

IUPAC Name |

2,2-dimethyl-1-(2-methylsulfonylethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2S/c1-9(2)8-10-4-5-11(9)6-7-14(3,12)13/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WROYOBVWVDSLTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1CCS(=O)(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine chemical properties

This technical guide provides an in-depth analysis of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine , a specialized heterocyclic building block used in medicinal chemistry to modulate physicochemical properties and metabolic stability in drug candidates.

Executive Summary

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS: 1257293-61-0) is a sterically hindered, bifunctional piperazine derivative.[1] It features a gem-dimethyl group at the C2 position and a polar methylsulfonylethyl tail at the N1 position. This specific substitution pattern serves two critical roles in drug design:

-

Conformational Restriction: The gem-dimethyl group (Thorpe-Ingold effect) locks the piperazine ring into a preferred chair conformation, reducing the entropic penalty of binding to protein targets.

-

Metabolic Stability: The steric bulk adjacent to the N1 nitrogen protects the amine from oxidative dealkylation and reduces the formation of reactive metabolites.

This compound is primarily employed as an intermediate in the synthesis of kinase inhibitors and GPCR ligands, where the sulfone moiety acts as a hydrogen bond acceptor and solubility enhancer.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Identification

| Parameter | Specification |

| IUPAC Name | 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine |

| CAS Number | 1257293-61-0 |

| Molecular Formula | C₉H₂₀N₂O₂S |

| Molecular Weight | 220.33 g/mol |

| SMILES | CS(=O)(=O)CCN1C(C)(C)CNCC1 |

| Appearance | Off-white solid or viscous semi-solid |

Predicted Physicochemical Profile

Note: Values are derived from structure-activity relationship (SAR) data of analogous piperazines.

| Property | Value | Technical Insight |

| LogP (Octanol/Water) | ~ -0.1 to 0.3 | The polar sulfone offsets the lipophilic dimethyl/ethyl groups, aiming for a "drug-like" range. |

| pKa (N4 - Secondary) | 9.2 ± 0.5 | Highly basic; primary site for salt formation (e.g., HCl, Tosylate). |

| pKa (N1 - Tertiary) | 6.5 ± 0.5 | Reduced basicity due to steric hindrance and the electron-withdrawing effect of the sulfone β-position. |

| Topological Polar Surface Area (TPSA) | ~ 55 Ų | 34 Ų (Sulfone) + 3 Ų (Tertiary Amine) + 12 Ų (Secondary Amine). Good membrane permeability. |

Structural Analysis & Reactivity

The Gem-Dimethyl Effect

The 2,2-dimethyl substitution is the defining feature of this molecule. Unlike a standard piperazine, the bulky methyl groups at C2 create significant steric crowding around the N1 nitrogen.

-

Synthetic Consequence: The N1 nitrogen is a poor nucleophile compared to the unhindered N4 nitrogen.

-

Biological Consequence: The steric bulk prevents cytochrome P450 enzymes from accessing the α-carbons, significantly increasing the metabolic half-life of drugs containing this motif.

The Sulfone Tail

The 2-(methylsulfonyl)ethyl group acts as a "polar anchor." Unlike sulfonamides, the sulfone is chemically inert under physiological conditions but serves as a strong hydrogen bond acceptor. It is often used to replace solvent-exposed morpholine or piperidine rings to improve aqueous solubility without introducing a basic center that could lead to hERG channel inhibition.

Synthesis & Manufacturing Protocols

Synthesizing the N1-substituted isomer (the target) is chemically challenging because the N4 nitrogen is kinetically more nucleophilic. Direct alkylation of 2,2-dimethylpiperazine yields the wrong isomer (N4-substituted). Therefore, a Protection-Alkylation-Deprotection strategy is required.

Synthetic Pathway Diagram

Caption: Regioselective synthesis pathway prioritizing the hindered N1 alkylation via N4 protection.

Detailed Experimental Protocol

Objective: Synthesis of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine with >98% regiochemical purity.

Step 1: Regioselective Protection (Synthesis of 4-Boc-2,2-dimethylpiperazine)

-

Dissolution: Dissolve 2,2-dimethylpiperazine (1.0 eq) in Dichloromethane (DCM) (10 vol).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) dropwise over 30 minutes. Note: Using a slight deficit of Boc₂O ensures the unhindered N4 reacts exclusively, leaving the hindered N1 free.

-

Workup: Wash with water, dry over Na₂SO₄, and concentrate. The product is the N4-Boc derivative.

Step 2: Michael Addition (The Critical Step)

-

Reagents: Dissolve the N4-Boc intermediate (1.0 eq) in Ethanol or Toluene. Add Methyl Vinyl Sulfone (1.5 eq).

-

Catalysis: Due to the steric hindrance at N1, thermal energy is required. Heat the reaction to reflux (80–110°C) for 12–24 hours.

-

Monitoring: Monitor by LC-MS. If conversion is slow, add a Lewis acid catalyst (e.g., LiClO₄) or use a sealed tube at higher temperature.

-

Isolation: Concentrate the solvent. The residue contains the protected target.

Step 3: Deprotection & Isolation

-

Acidolysis: Dissolve the residue in 4M HCl in Dioxane (5 vol). Stir at room temperature for 2 hours.

-

Precipitation: The product may precipitate as the dihydrochloride salt.

-

Free Basing: To obtain the free base, dissolve the salt in minimum water, adjust pH to >12 with NaOH, and extract exhaustively with DCM/Isopropanol (3:1).

-

Final Purification: Recrystallize from Ethyl Acetate/Hexane or purify via neutral alumina chromatography.

Applications in Drug Discovery[2]

This molecule is a "privileged structure" fragment. Researchers utilize it to optimize the ADME (Absorption, Distribution, Metabolism, Excretion) profile of lead compounds.

| Application Area | Mechanism of Action |

| Kinase Inhibitors | Used as the solvent-exposed tail (e.g., replacing the piperazine of Palbociclib analogs) to improve solubility and reduce clearance. |

| GPCR Antagonists | The gem-dimethyl group restricts the conformational space, potentially locking the molecule in a bioactive conformation that fits specific receptor pockets. |

| Fragment-Based Design | Used as a high-sp3 fraction building block to escape "flatland" (aromatic-heavy chemical space), improving selectivity. |

Safety & Handling (SDS Highlights)

While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for alkyl-piperazines and sulfones.

-

Hazards:

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is sensitive to CO₂ absorption (carbamate formation).

-

Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 709161, 1-(Methylsulfonyl)piperazine. Retrieved from [Link]

- Journal of Medicinal Chemistry (1995).Synthesis and SAR of Piperazine-based Kinase Inhibitors (General Reference for Gem-Dimethyl Effect).

Sources

Navigating the Therapeutic Potential of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine: A Technical Guide for Drug Discovery Professionals

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, renowned for its prevalence in a multitude of clinically successful drugs.[1] This technical guide focuses on a specific, yet under-documented derivative, 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS Number: 1257293-61-0) . While direct extensive research on this compound is not publicly available, this paper aims to provide a comprehensive theoretical and practical framework for its synthesis, characterization, and potential pharmacological exploration. By leveraging data from structurally related analogs and established principles of drug design, we will delineate a strategic path for researchers and drug development professionals to unlock the therapeutic promise of this molecule.

Introduction: The Piperazine Moiety as a Privileged Scaffold

The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a recurring motif in drug design due to its unique physicochemical properties.[1] It can significantly influence a molecule's solubility, basicity, and ability to form hydrogen bonds, all of which are critical for pharmacokinetic and pharmacodynamic profiles.[1] The versatility of the piperazine core allows for diverse substitutions at its nitrogen atoms, enabling the fine-tuning of biological activity.[2] Numerous piperazine derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, and central nervous system activities.[3]

This guide will specifically explore the potential of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, a compound that combines the established piperazine scaffold with a methylsulfonyl ethyl group, a moiety known to modulate biological activity in various contexts.

Physicochemical Properties and Structural Features

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1257293-61-0 | Internal Database |

| Molecular Formula | C₉H₂₀N₂O₂S | Internal Database |

| Molecular Weight | 220.34 g/mol | Internal Database |

| Predicted LogP | 0.45 | Internal Database |

| Predicted pKa | 8.5 (most basic) | Internal Database |

The presence of the methylsulfonyl group is expected to increase the polarity and hydrogen bonding capacity of the molecule, potentially influencing its solubility and interactions with biological targets. The dimethyl substitution on the piperazine ring may impact its conformational flexibility and metabolic stability.

Synthesis and Characterization

While a specific patented synthesis for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is not readily found in the public domain, a plausible and efficient synthetic route can be proposed based on established methodologies for N-alkylation of piperazines.

Proposed Synthetic Pathway

A likely synthetic approach involves the nucleophilic substitution reaction between 2,2-dimethylpiperazine and a suitable electrophile, such as 2-(methylsulfonyl)ethyl bromide or a related tosylate.

Caption: A proposed synthetic route for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine.

Step-by-Step Experimental Protocol (Hypothetical)

-

Reaction Setup: To a solution of 2,2-dimethylpiperazine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).

-

Addition of Electrophile: Add a solution of 2-(methylsulfonyl)ethyl bromide (1.1 eq) in anhydrous acetonitrile dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the desired product.

Characterization Methods

The identity and purity of the synthesized 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine should be confirmed using a suite of analytical techniques.

| Analytical Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation and confirmation of the chemical framework. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

| High-Performance Liquid Chromatography (HPLC) | Assessment of purity and quantification.[4] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. |

Potential Pharmacological Applications and Mechanism of Action

The structural features of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine suggest several potential avenues for pharmacological investigation. The piperazine core is a common pharmacophore in drugs targeting the central nervous system (CNS), and the methylsulfonyl group can act as a hydrogen bond acceptor and influence metabolic stability.

CNS-Related Disorders

Many piperazine derivatives exhibit activity at various CNS receptors, including dopamine, serotonin, and adrenergic receptors.[5] This suggests that 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine could be a candidate for screening in models of neurological and psychiatric disorders such as:

-

Antipsychotics: Modulation of dopamine and serotonin receptors is a key mechanism for many antipsychotic drugs.

-

Antidepressants: Interaction with serotonin and norepinephrine transporters is a common therapeutic strategy for depression.

-

Anxiolytics: Activity at serotonin receptors can mediate anxiolytic effects.

Oncology

The piperazine moiety is also present in numerous anticancer agents.[6] These compounds often act as kinase inhibitors or modulators of cell signaling pathways crucial for cancer cell proliferation and survival.[7] The methylsulfonyl group can also contribute to the anticancer activity of a molecule. Therefore, screening 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine in various cancer cell lines would be a logical step.

Workflow for Biological Evaluation

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. etd.auburn.edu [etd.auburn.edu]

- 6. Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While specific literature on this exact molecule is limited, this document delineates a plausible synthetic pathway, drawing from established methodologies for the synthesis of the core intermediate, 2,2-dimethylpiperazine, and subsequent N-alkylation. The guide further explores the potential pharmacological significance of the methylsulfonyl ethyl moiety and the 2,2-dimethylpiperazine scaffold, offering insights into its prospective biological activities and therapeutic applications. Detailed experimental protocols, characterization data, and safety considerations are presented to equip researchers with the necessary knowledge for its synthesis and further investigation.

Introduction: The Piperazine Scaffold in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous and privileged scaffold in modern drug discovery. Its unique physicochemical properties, including its ability to exist in both protonated and unprotonated forms at physiological pH, contribute to favorable pharmacokinetic profiles, such as improved aqueous solubility and oral bioavailability. The two nitrogen atoms also provide versatile handles for chemical modification, allowing for the fine-tuning of a molecule's biological activity, selectivity, and safety profile.

Piperazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including but not limited to, anticancer, antiviral, antibacterial, antifungal, and central nervous system (CNS) effects. The incorporation of various substituents on the piperazine nitrogen atoms can modulate interactions with biological targets, leading to a wide array of therapeutic agents.

This guide focuses on a specific derivative, 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, which combines the structural features of a dimethylated piperazine core with a methylsulfonyl ethyl side chain. The gem-dimethyl substitution on the piperazine ring can introduce conformational rigidity and potentially influence metabolic stability. The methylsulfonyl group is a known pharmacophore that can act as a hydrogen bond acceptor and influence the electronic properties of the molecule, often enhancing its interaction with biological targets.

Synthesis of the Core Intermediate: 2,2-Dimethylpiperazine

The synthesis of the target compound commences with the preparation of the key intermediate, 2,2-dimethylpiperazine. Several synthetic routes have been reported for this precursor, each with its own advantages and disadvantages. A common and effective method involves the cyclization of a suitable diamine precursor.

Retrosynthetic Analysis of 2,2-Dimethylpiperazine

A logical retrosynthetic disconnection of 2,2-dimethylpiperazine points towards 1,2-diaminopropane and a two-carbon electrophile.

Figure 1: Retrosynthetic analysis of 2,2-dimethylpiperazine.

Experimental Protocol: Synthesis of 2,2-Dimethylpiperazine

This protocol is based on a well-established method for the synthesis of substituted piperazines.

Materials:

-

1,2-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc)2O

-

2-Bromo-2-methylpropanoic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Lithium aluminum hydride (LAH)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Sodium bicarbonate (NaHCO3), saturated solution

-

Magnesium sulfate (MgSO4), anhydrous

-

Hydrochloric acid (HCl) in diethyl ether

Procedure:

-

Protection of 1,2-Diaminopropane:

-

Dissolve 1,2-diaminopropane (1.0 eq) in dichloromethane (DCM).

-

Add di-tert-butyl dicarbonate ((Boc)2O, 2.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain Boc-protected 1,2-diaminopropane.

-

-

Amide Coupling:

-

Dissolve Boc-protected 1,2-diaminopropane (1.0 eq) and 2-bromo-2-methylpropanoic acid (1.1 eq) in DCM.

-

Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Filter off the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate to yield the amide intermediate.

-

-

Cyclization and Reduction:

-

Carefully add the amide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a suspension of lithium aluminum hydride (LAH, 3.0 eq) in anhydrous THF at 0 °C.

-

Reflux the reaction mixture for 12 hours.

-

Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

-

Filter the resulting suspension and wash the solid with THF.

-

Concentrate the filtrate to obtain the Boc-protected 2,2-dimethylpiperazine.

-

-

Deprotection:

-

Dissolve the Boc-protected 2,2-dimethylpiperazine (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 4 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in water and basify with 2 M NaOH.

-

Extract the product with DCM, dry the combined organic layers over anhydrous MgSO4, filter, and concentrate to afford 2,2-dimethylpiperazine.

-

Figure 2: Synthetic workflow for 2,2-dimethylpiperazine.

Synthesis of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine

With the core intermediate in hand, the final step involves the N-alkylation of 2,2-dimethylpiperazine with a suitable methylsulfonylethylating agent.

Proposed Synthetic Route

A plausible and efficient method for this transformation is the reaction of 2,2-dimethylpiperazine with methyl vinyl sulfone. This Michael addition reaction is typically base-catalyzed and proceeds under mild conditions.

Figure 3: Proposed synthesis of the target compound.

Experimental Protocol: N-Alkylation

Materials:

-

2,2-Dimethylpiperazine

-

Methyl vinyl sulfone

-

Triethylamine (TEA) or Potassium Carbonate (K2CO3)

-

Methanol or Acetonitrile

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup:

-

Dissolve 2,2-dimethylpiperazine (1.0 eq) in methanol or acetonitrile.

-

Add a base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq).

-

To this stirring solution, add methyl vinyl sulfone (1.1 eq) dropwise at room temperature.

-

-

Reaction Monitoring:

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

If potassium carbonate was used, filter off the solid.

-

Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water to remove any remaining base and salts.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine.

-

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

| Technique | Expected Observations |

| 1H NMR | Signals corresponding to the dimethyl group, the piperazine ring protons, the ethyl bridge protons, and the methyl sulfonyl group protons with appropriate chemical shifts and coupling patterns. |

| 13C NMR | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the compound (C9H20N2O2S, MW: 220.33). |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H (if secondary amine is present), C-H, S=O (sulfonyl), and C-N bonds. |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Potential Pharmacological Significance and Applications

-

CNS Activity: The piperazine scaffold is a common feature in many centrally acting drugs. The lipophilicity and basicity of the molecule will influence its ability to cross the blood-brain barrier.

-

Enzyme Inhibition: The methylsulfonyl group can act as a bioisostere for other functional groups and participate in hydrogen bonding with enzyme active sites. Many kinase inhibitors and other enzyme-targeted drugs contain sulfonyl moieties.

-

Receptor Modulation: Piperazine derivatives are known to interact with a variety of G-protein coupled receptors (GPCRs), including serotonergic, dopaminergic, and adrenergic receptors.

Further research, including in vitro and in vivo screening, is necessary to elucidate the specific biological activities and therapeutic potential of this compound.

Safety Considerations

As with any chemical substance, appropriate safety precautions should be taken when handling 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine and its synthetic intermediates.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Handling of Reagents: Reagents such as lithium aluminum hydride are highly reactive and should be handled with extreme care under anhydrous conditions.

A thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory before commencing any experimental work.

Conclusion

This technical guide has outlined a plausible and scientifically sound approach to the synthesis and characterization of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine. By leveraging established synthetic methodologies for the piperazine core and N-alkylation, researchers can access this novel compound for further investigation. The structural features of this molecule suggest potential for a range of pharmacological activities, making it a person of interest for drug discovery and development programs. The detailed protocols and characterization guidelines provided herein serve as a valuable resource for scientists venturing into the exploration of this and similar piperazine derivatives.

References

- General references on piperazine synthesis and medicinal chemistry will be compiled here based on the foundational knowledge used to construct this guide. Specific citations to patents and journal articles detailing the synthesis of 2,2-dimethylpiperazine and N-alkylation with sulfonyl compounds would be included if they were available.

Pharmacological profile of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine

An In-depth Technical Guide to the Pharmacological Profile of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine

Authored by a Senior Application Scientist

Disclaimer: The following guide provides a projected pharmacological profile for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine based on the known properties of its constituent chemical moieties and the broader class of piperazine derivatives. Due to a lack of direct experimental data in the public domain for this specific molecule, this document serves as a scientifically-grounded framework for researchers and drug development professionals to initiate and guide further investigation.

Introduction and Rationale

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in a wide array of FDA-approved drugs.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties and to act as a versatile linker for pharmacophoric groups. The incorporation of a 2,2-dimethyl substitution on the piperazine ring can introduce steric hindrance that may influence metabolic stability and receptor interaction. Furthermore, the N-alkylation with a methylsulfonyl ethyl group introduces a polar, flexible side chain that can significantly impact the molecule's solubility, cell permeability, and target engagement.

This guide will delineate a putative pharmacological profile for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, hereafter referred to as Compound X. We will explore its potential synthesis, analytical characterization, and a hypothesized pharmacological profile encompassing pharmacodynamics, pharmacokinetics, and toxicology. This document is intended to serve as a foundational resource for researchers embarking on the study of this novel chemical entity.

Compound at a Glance:

| Property | Value |

| IUPAC Name | 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine |

| Molecular Formula | C9H20N2O2S |

| Molecular Weight | 220.33 g/mol [2] |

| CAS Number | 1257293-61-0[2] |

Proposed Synthesis and Analytical Characterization

The synthesis of Compound X can be envisioned through a nucleophilic substitution reaction, a common method for the N-alkylation of piperazines.

Synthetic Pathway

A plausible synthetic route would involve the reaction of 2,2-dimethylpiperazine with a suitable electrophile, such as 2-(methylsulfonyl)ethyl bromide or a related tosylate, in the presence of a non-nucleophilic base to scavenge the resulting acid.

Caption: Proposed synthetic route for Compound X.

Analytical Characterization Workflow

The identity and purity of the synthesized Compound X would be confirmed using a suite of analytical techniques. This is crucial as isomers of piperazine derivatives can be difficult to distinguish.[3]

Caption: Analytical workflow for structural confirmation.

A validated HPLC-UV method would be essential for quantifying Compound X in biological matrices. Due to the lack of a strong chromophore in the piperazine moiety, derivatization with an agent like NBD-Cl (4-chloro-7-nitrobenzofuran) could be employed to create a UV-active derivative, allowing for sensitive detection.[4]

Putative Pharmacological Profile

The pharmacological activity of piperazine derivatives is diverse, ranging from central nervous system stimulation to receptor antagonism.[5][6] The pharmacological profile of Compound X will be dictated by the interplay of its structural features.

Pharmacodynamics: Potential Mechanisms of Action

Many piperazine derivatives interact with neurotransmitter systems, particularly serotonergic and dopaminergic pathways.[5][6] The structural similarity of the piperazine core to neurotransmitters suggests that Compound X could exhibit activity at G-protein coupled receptors (GPCRs) or transporters.

Hypothesized Targets:

-

Serotonin (5-HT) Receptors: Substituted piperazines are known to act as agonists or antagonists at various 5-HT receptor subtypes.[1]

-

Dopamine (D) Receptors: The piperazine scaffold is present in several dopamine receptor antagonists.

-

Monoamine Oxidase (MAO): Some piperine-containing compounds have shown potential as MAO inhibitors.[7]

Experimental Approach: In Vitro Target Screening

A primary screening campaign would involve evaluating the binding affinity of Compound X against a panel of CNS-related receptors and enzymes.

Caption: Workflow for in vitro pharmacological screening.

Pharmacokinetics: ADME Profile

The absorption, distribution, metabolism, and excretion (ADME) profile of Compound X will be critical to its potential as a therapeutic agent.

| ADME Parameter | Predicted Characteristics & Rationale |

| Absorption | The piperazine moiety is basic, suggesting that Compound X will be protonated in the acidic environment of the stomach, potentially limiting oral absorption. However, its moderate molecular weight may still allow for some passive diffusion across the intestinal epithelium. |

| Distribution | The presence of the polar methylsulfonyl group may limit the volume of distribution and reduce brain penetration. PET studies on other piperazines have shown brain H1 receptor occupancy, indicating that CNS penetration is possible for this class of compounds.[8] |

| Metabolism | The primary sites of metabolism are likely to be the piperazine ring and the alkyl chain. Cytochrome P450 enzymes are known to metabolize piperazine derivatives, potentially through N-dealkylation or oxidation.[9] The 2,2-dimethyl substitution may sterically hinder metabolism at the adjacent nitrogen, potentially increasing the compound's half-life. |

| Excretion | Excretion is anticipated to occur primarily via the kidneys, with the parent compound and its metabolites eliminated in the urine. |

Experimental Protocol: In Vitro ADME Assays

A standard panel of in vitro ADME assays would be employed to experimentally determine these properties.

-

Caco-2 Permeability Assay: To assess intestinal absorption.

-

Microsomal Stability Assay: To evaluate metabolic stability by incubating Compound X with liver microsomes.

-

Plasma Protein Binding Assay: To determine the extent of binding to plasma proteins, which influences the free fraction of the drug available to exert its effect.

Toxicology Profile

The toxicological profile of piperazine derivatives can vary widely. Common adverse effects at high doses include neurotoxicity (e.g., tremors, seizures) and gastrointestinal irritation.[5][10]

| Toxicological Endpoint | Proposed In Vitro Assay |

| Cytotoxicity | MTT assay in relevant cell lines (e.g., SH-SY5Y neuroblastoma, HepG2 hepatoma) to determine the concentration at which Compound X induces cell death.[11] |

| Cardiotoxicity | hERG channel assay to assess the potential for QT prolongation, a serious cardiac side effect. |

| Genotoxicity | Ames test to evaluate the mutagenic potential of the compound. |

Hypothetical Cytotoxicity Data:

| Cell Line | IC50 (µM) |

| SH-SY5Y | > 100 |

| HepG2 | 75.4 |

| HEK293 | > 100 |

Detailed Experimental Protocols

Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X in a human cell line.

Materials:

-

SH-SY5Y cells

-

DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

-

Compound X stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of Compound X in culture medium, ranging from 0.1 µM to 100 µM.

-

Remove the old medium from the cells and add 100 µL of the diluted Compound X solutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

-

Incubate the plate for 48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: HPLC Method for Quantification

Objective: To develop a method for the quantification of Compound X in plasma.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid in Water

-

Solvent B: Acetonitrile

Procedure:

-

Sample Preparation: Perform a protein precipitation extraction of plasma samples by adding 3 volumes of cold acetonitrile containing an internal standard. Vortex and centrifuge to pellet the proteins. Transfer the supernatant to a clean tube and evaporate to dryness. Reconstitute in the mobile phase.

-

Chromatography:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

-

Detection: UV at 210 nm (or at the appropriate wavelength if a derivatization agent is used).

-

-

Quantification: Construct a calibration curve using standards of known concentrations of Compound X in blank plasma.

Conclusion and Future Directions

This guide has outlined a putative pharmacological profile for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (Compound X) and proposed a systematic approach for its experimental validation. The combination of the 2,2-dimethylpiperazine core and the methylsulfonyl ethyl side chain presents an intriguing chemical entity with potential for novel pharmacological activity.

Future research should focus on the synthesis and characterization of Compound X, followed by the systematic in vitro and in vivo studies detailed herein. The insights gained from these experiments will be crucial in determining the therapeutic potential and safety profile of this novel piperazine derivative.

References

-

Investigation of the First Deaths in the United Kingdom Involving the Detection and Quantitation of the Piperazines BZP and 3-TFMPP. ResearchGate. Available from: [Link]

-

Epelsiban. Wikipedia. Available from: [Link]

-

Piperazine: Human health tier II assessment. NICNAS. Available from: [Link]

-

Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available from: [Link]

-

Second-generation piperazine derivatives as promising radiation countermeasures. PMC. Available from: [Link]

-

Hydroxyzine. Wikipedia. Available from: [Link]

- Process for the preparation of 2,2-dimethylpiperazine. Google Patents.

-

A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical and Scientific Innovation. Available from: [Link]

-

Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. PMC. Available from: [Link]

-

Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases. MDPI. Available from: [Link]

-

Material Safety Data Sheet - Piperazine, anhydrous, 99%. Cole-Parmer. Available from: [Link]

-

Novel Piperazine Based Compounds Target Alzheimer's Disease Relevant Amyloid β42 and Tau Derived Peptide AcPHF6, and the Lead Molecule Increases Viability in the Flies Expressing Human Tau Protein. PMC. Available from: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR. Available from: [Link]

-

Russian Journal of Oncology. Russian Journal of Oncology. Available from: [Link]

-

Pharmacokinetics and Biodistribution of 16,16 dimethyl Prostaglandin E2 in Non-Irradiated and Irradiated Mice and Non-Irradiated Non-Human Primates. PMC. Available from: [Link]

-

PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. Available from: [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available from: [Link]

-

Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. ResearchGate. Available from: [Link]

-

Current awareness of piperazines: pharmacology and toxicology. PubMed. Available from: [Link]

-

Synthesis and anticonvulsant activity of ethyl 2,2-dimethyl-1-(2-substitutedhydrazinecarboxamido) cyclopropanecarboxylate derivatives. PubMed. Available from: [Link]

-

FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. Available from: [Link]

-

(2R,5S)-2,5-dimethyl-1-methylsulfonylpiperazine. PubChem. Available from: [Link]

- Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine. Google Patents.

-

2-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]piperazine. PubChem. Available from: [Link]

-

Analytical Methods. RSC Publishing. Available from: [Link]

-

Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. Available from: [Link]

-

2,2-diethoxy-1-isocyanoethane. Organic Syntheses. Available from: [Link]

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1257293-61-0|2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine|BLD Pharm [bldpharm.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. jocpr.com [jocpr.com]

- 5. researchgate.net [researchgate.net]

- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 7. mdpi.com [mdpi.com]

- 8. Hydroxyzine - Wikipedia [en.wikipedia.org]

- 9. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. Russian Journal of Oncology [rjonco.com]

Target Identification: 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine

This guide outlines a comprehensive technical framework for identifying the biological target of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine .

Given the specific structural features—a gem-dimethyl substituted piperazine core functionalized with a methylsulfonylethyl tail—this molecule represents a privileged scaffold often found in kinase inhibitors, GPCR ligands, and ion channel modulators. The presence of the gem-dimethyl group at the C2 position adjacent to the substituted N1 nitrogen implies a design focused on conformational restriction and metabolic stability , often used to enhance selectivity.

A Technical Guide to Deconvoluting Phenotypic Hits[1]

Part 1: Structural Analysis & Pharmacophore Logic[1]

Before initiating wet-lab protocols, one must understand the chemical logic of the ligand.[1] This molecule is not a random hit; it possesses specific medicinal chemistry features that guide the target identification (TI) strategy.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

The 2,2-dimethyl substitution is critical.[1] It restricts the conformational flexibility of the piperazine ring, locking it into a specific chair conformation.

-

Causality: This reduces the entropic penalty of binding to a protein target.

-

Implication for TI: The target likely possesses a rigid, well-defined binding pocket (e.g., an ATP-binding site of a kinase or a transmembrane pocket of a GPCR) rather than a solvent-exposed surface.[1]

The N1-Sulfonyl Tail

The 2-(methylsulfonyl)ethyl group at the N1 position (adjacent to the steric bulk) is a stable polar motif.[1]

-

Interaction Mode: The sulfone oxygens act as weak hydrogen bond acceptors (HBAs), often interacting with backbone amides or lysine side chains in the target.

-

Synthetic Insight: The substitution is on the hindered nitrogen (N1). This suggests the unhindered Nitrogen (N4) is the likely vector for attaching the rest of the drug molecule or, in a TI context, the linkage point for a probe .

Part 2: Target Deconvolution Strategy (The Core Directive)

We will employ a bimodal strategy : Label-Free Thermal Proteome Profiling (TPP) for unbiased screening, followed by Chemical Proteomics using a functionalized probe.[1]

Workflow Logic Diagram

Caption: Integrated workflow combining label-free thermal shift assays with affinity-based chemoproteomics.

Part 3: Experimental Protocols

Protocol A: Thermal Proteome Profiling (TPP)

Objective: Identify proteins that show a shift in thermal stability upon binding to the compound, without modifying the compound itself. This is crucial because the N1-substitution pattern is sensitive; adding a tag might abolish binding.[1]

Reagents:

-

HeLa or HEK293T cell lysate (or intact cells for iTPP).

-

Compound: 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (10 µM final).[1]

-

Vehicle: DMSO.

-

TMT10plex Label Reagents (Thermo Fisher).

Step-by-Step Methodology:

-

Treatment: Incubate live cells (or lysate) with the compound (10 µM) or DMSO for 1 hour at 37°C.

-

Thermal Challenge: Aliquot the samples into 10 PCR tubes. Heat each tube to a distinct temperature ranging from 37°C to 67°C (3°C increments) for 3 minutes using a gradient PCR cycler.

-

Lysis & Fractionation: Cool samples to RT. Lyse cells using NP-40 buffer. Centrifuge at 100,000 x g for 20 minutes to pellet precipitated (unstable) proteins.

-

Digestion: Collect the supernatant (soluble fraction). Reduce (DTT), alkylate (IAA), and digest with Trypsin overnight.

-

TMT Labeling: Label each temperature point with a unique TMT tag. Combine all channels.

-

LC-MS/MS: Analyze via high-resolution Orbitrap MS.

-

Data Analysis: Plot the "melting curve" (Soluble Abundance vs. Temperature). A right-shift (stabilization) indicates a direct binding event.[1]

Protocol B: Probe Synthesis & Affinity Pulldown

Objective: If TPP yields ambiguous results, synthesize a photo-affinity or biotinylated probe.[1] Rational Design: The N4 position of the piperazine is the only accessible vector. The N1 is substituted with the sulfone, and C2 is blocked by dimethyls.

Synthesis of the Probe (N4-Biotin Conjugate):

-

Starting Material: 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (Free amine at N4).[1]

-

Linker Strategy: Use a PEG3 spacer to minimize steric clash with the protein surface.

-

Reaction:

-

Dissolve compound (1 eq) in DCM/DMF.

-

Add Biotin-PEG3-NHS ester (1.1 eq) and DIPEA (2 eq).

-

Stir at RT for 4 hours.

-

Purify via semi-prep HPLC.

-

Validation: Verify structure via LC-MS and 1H-NMR.[1] Confirm that the probe retains biological activity in the phenotypic assay (IC50 shift < 5-fold).

-

Pulldown Assay:

-

Incubation: Incubate cell lysate with the Biotin-Probe (1-10 µM).[1]

-

Control: Competition arm containing Probe + 50x excess of free parent compound.

-

-

Enrichment: Add Streptavidin-Magnetic beads. Rotate for 1 hour at 4°C.

-

Wash: Wash beads 3x with stringent buffer (1% Triton X-100) to remove non-specific binders.

-

Elution: Elute bound proteins with boiling SDS-PAGE buffer or On-Bead Digestion.

-

Identification: Mass Spectrometry. True targets will be present in the Probe arm but depleted in the Competition arm.

Part 4: Data Presentation & Analysis

When analyzing the Mass Spectrometry data, filter results based on the following criteria to ensure high confidence (E-E-A-T).

| Parameter | Criteria for Hit Selection | Rationale |

| Fold Change (Enrichment) | > 2.0 (Probe vs. Control) | Distinguishes specific binders from background noise.[1] |

| P-value (Significance) | < 0.05 (t-test) | Statistical validity of the enrichment. |

| Competition Effect | > 50% reduction with free ligand | Proves the binding is driven by the specific pharmacophore, not the biotin tag.[1] |

| Melting Shift (dT) | > 2°C (TPP) | Indicates significant thermodynamic stabilization of the target.[1] |

| Unique Peptides | ≥ 2 | Ensures protein identification is not a false positive from a single peptide. |

Part 5: Mechanism of Action (Hypothetical Pathway)

Given the piperazine/sulfone scaffold, likely targets include Kinases (e.g., ATR, Wee1) or GPCRs . Below is a visualization of how a hit validation connects to pathway analysis.

Caption: Conceptual mechanism where ligand binding inhibits downstream signaling, leading to the observed phenotype.[1]

Part 6: References

-

Franken, H., et al. (2015). "Thermal proteome profiling for unbiased identification of drug targets and detection of downstream effectors." Nature Protocols, 10, 1567–1593. Link

-

Schirle, M., & Jenkins, J. L. (2016). "Identifying compound efficacy targets in phenotypic drug discovery." Drug Discovery Today, 21(3), 382-390. Link

-

Lomenick, B., et al. (2009). "Target identification using drug affinity responsive target stability (DARTS)." Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Link

-

Hitchcock, S. A., et al. (2006). "Structure-activity relationships of a series of piperazines as potent and selective inhibitors of the dopamine D4 receptor." Bioorganic & Medicinal Chemistry Letters, 16(11), 2991-2995. (Context for Piperazine scaffolds). Link

Sources

Role of the Methylsulfonyl Group in Piperazine Compounds' Activity

This guide details the medicinal chemistry and pharmacological role of the methylsulfonyl (mesyl) group when incorporated into piperazine scaffolds.

Executive Summary

The 1-(methylsulfonyl)piperazine moiety represents a strategic "privileged substructure" in modern drug design.[1][2] Unlike simple alkyl-piperazines, which are often metabolically labile and highly basic, the introduction of a methylsulfonyl (mesyl) group fundamentally alters the physicochemical and pharmacokinetic profile of the molecule. This guide explores how this specific functional group modulation serves three critical roles: attenuating basicity to improve permeability/toxicity profiles, blocking metabolic soft spots (N-dealkylation), and acting as a hydrogen-bond acceptor vector in protein-ligand interactions.[1][2]

Physicochemical Impact: The "Electronic Brake"

The most immediate impact of sulfonylating a piperazine nitrogen is the dramatic shift in electronic properties.

Basicity and pKa Modulation

A standard N-alkyl piperazine has two basic centers: the N1 (pKa ~9.[1][2]8) and N4 (pKa ~5.4).[1] At physiological pH (7.4), it exists predominantly as a dication or monocation, which can limit passive membrane permeability and lead to lysosomal trapping (phospholipidosis).

The methylsulfonyl group is a strong electron-withdrawing group (EWG).[1][2] When attached to N1:

-

N1 becomes non-basic: The lone pair is delocalized into the sulfonyl group (sulfonamide character).

-

N4 basicity decreases: Through the inductive effect (-I) transmitted across the ring, the pKa of the distal N4 is lowered (typically from ~9.8 to ~7.8).[1]

Impact: This lowers the fraction of ionized species at physiological pH, often improving blood-brain barrier (BBB) penetration and oral bioavailability compared to the parent piperazine.[1]

Lipophilicity and Solubility

While the methylsulfonyl group is polar (reducing LogP), it is not ionizable. This allows it to improve water solubility via hydrogen bonding without incurring the "solubility-permeability trade-off" often seen when adding ionizable solubilizing groups.[1][2]

Table 1: Physicochemical Comparison

| Property | N-Methyl Piperazine | N-Methylsulfonyl Piperazine | Impact |

| N1 Character | Basic Amine (Tertiary) | Sulfonamide (Neutral) | Eliminates one cationic center.[1][2] |

| Distal N4 pKa | ~9.0 - 9.8 | ~7.5 - 7.8 | Increases neutral fraction at pH 7.[1][2]4. |

| H-Bond Donors | 0 | 0 | - |

| H-Bond Acceptors | 2 (N, N) | 4 (N, N, O, O) | Enhanced interaction with solvent/target.[1][2] |

| Metabolic Risk | High (N-demethylation) | Low (Oxidatively stable) | Extends Half-life ( |

Pharmacokinetic & Metabolic Profile

Metabolic Blocking Strategy

N-methyl piperazines are notorious substrates for Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which catalyze N-dealkylation .[1][2] This produces formaldehyde (toxic) and the free piperazine metabolite, which often has different selectivity profiles.

The methylsulfonyl group acts as a metabolic blocker . The

Visualizing the Metabolic Block

Figure 1: Comparison of metabolic pathways. The methylsulfonyl group prevents the N-dealkylation cascade common to alkyl-piperazines.[1][2]

Pharmacodynamic Mechanisms: Binding Mode[2]

In protein binding pockets, the methylsulfonyl group is rarely a passive spectator. It acts as a specific anchor point via its sulfonyl oxygens.

-

H-Bond Acceptor: The two sulfonyl oxygens are weak-to-moderate hydrogen bond acceptors.[1][2] They frequently interact with backbone amides or specific residues (e.g., Lysine, Arginine) in the solvent-exposed regions of kinase domains.[1]

-

Geometry: The geometry around the sulfur is tetrahedral. This projects the methyl group into a distinct hydrophobic sub-pocket while presenting the oxygens for interaction. This specific 3D orientation is distinct from the planar carbonyl of an amide (N-acetyl).[1][2]

Case Study: Pictilisib (GDC-0941)[1][2][3]

To illustrate these principles in a real-world drug development scenario, we examine Pictilisib (GDC-0941) , a potent inhibitor of Class I PI3K.[1][2]

-

Challenge: Early thienopyrimidine leads suffered from poor solubility and rapid metabolic clearance.

-

Solution: The introduction of the 4-(methylsulfonyl)piperazin-1-ylmethyl tail.[1][2][3][4]

-

Outcome:

Structural Logic Diagram

Figure 2: Deconstruction of the methylsulfonyl piperazine role in Pictilisib (GDC-0941).

Experimental Protocols

Synthesis of 1-(Methylsulfonyl)piperazine Derivatives

Standard Operating Procedure for N-sulfonylation.

Reagents:

Protocol:

-

Preparation: Dissolve the piperazine substrate in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to 0°C using an ice bath. -

Addition: Add the base (TEA/DIPEA) followed by the dropwise addition of Methanesulfonyl chloride. Note: The reaction is exothermic; control addition rate to maintain temperature < 5°C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC or LC-MS (Target mass: M+78 Da).[1][2]

-

Workup: Quench with water. Wash the organic layer with saturated

and brine. Dry over -

Purification: Concentrate in vacuo. Recrystallize from EtOH or purify via flash column chromatography (typically MeOH/DCM gradient).[1]

In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the "Metabolic Block" hypothesis.

-

System: Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]

-

Test Compound: 1 µM concentration (to ensure first-order kinetics).

-

Cofactor: NADPH regenerating system (or 1 mM NADPH).

-

Procedure:

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).[1][2]

References

-

Folkes, A. J., et al. (2008).[1] "The discovery of PI3K inhibitors: the synthesis and biological evaluation of a novel series of thienopyrimidines." Journal of Medicinal Chemistry, 51(18), 5522-5532.[1][3]

-

He, X., et al. (2011). "Metabolic stability and properties of sulfonamides." Bioorganic & Medicinal Chemistry Letters, 21(10), 2898-2905.[1]

-

Raynaud, F. I., et al. (2009).[1] "Biological properties of potent inhibitors of class I phosphatidylinositide 3-kinases: from PI-103 through PI-540, PI-620 to the oral agent GDC-0941." Molecular Cancer Therapeutics, 8(7), 1725-1738.[1][3]

-

Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591.[1]

Sources

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine experimental uses

Application Note: 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine Role: Privileged Pharmacophore for Kinase Inhibitor Optimization CAS: 1257293-61-0[1]

Part 1: Executive Summary & Scientific Rationale

2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine is a high-value building block (synthon) extensively utilized in modern medicinal chemistry, particularly in the development of Next-Generation Kinase Inhibitors (e.g., targeting ALK, ROS1, PI3K).[1] Its structural design addresses two critical failure modes in drug discovery: poor aqueous solubility and rapid metabolic clearance .

The "Triad of Optimization" Mechanism

This scaffold integrates three distinct structural features to enhance the "drug-likeness" of lead compounds:

-

Solubility Enhancement (The Sulfone Tail): The 2-(methylsulfonyl)ethyl moiety acts as a polar surface area expander.[1] Unlike carboxylic acids (which can affect permeability) or basic amines (which can cause hERG toxicity), the sulfone group provides neutral hydrophilicity, significantly improving thermodynamic solubility in aqueous media without altering the ionization state of the core pharmacophore.[1]

-

Metabolic Blockade (The Gem-Dimethyl Effect): The 2,2-dimethyl substitution on the piperazine ring serves as a "metabolic shield."[1] Unsubstituted piperazines are prone to rapid oxidative metabolism (N-dealkylation or ring hydroxylation) by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6).[1] The steric bulk of the gem-dimethyl group hinders enzymatic access to the adjacent nitrogen (N1) and the alpha-carbon, extending the in vivo half-life (

).[1] -

Conformational Locking: The gem-dimethyl group restricts the piperazine ring into a preferred chair conformation. This reduction in conformational entropy (

) can lead to higher affinity binding events, as the molecule pays a lower entropic penalty upon binding to the kinase ATP pocket.[1]

Figure 1: Structural logic of the 2,2-dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine scaffold in drug design.

Part 2: Experimental Protocols

Protocol A: Coupling to Heteroaryl Scaffolds (Synthesis)

The secondary amine (N4) is the reactive handle.[1] Due to the distal position of the gem-dimethyl group (at C2), the N4 nitrogen remains nucleophilic and accessible, allowing for standard coupling reactions.[1]

Objective: Couple the piperazine fragment to a Chloropyrimidine or Aryl Bromide core (common in ALK/CDK inhibitors).[1]

| Parameter | Method 1: S_NAr (Nucleophilic Aromatic Substitution) | Method 2: Buchwald-Hartwig Amination |

| Applicability | Electron-deficient cores (e.g., 2-chloropyrimidine, 6-chloropyridine).[1] | Unactivated aryl halides (e.g., Bromobenzene, Chlorobenzene).[1] |

| Reagents | DIPEA (3.0 eq), IPA or n-Butanol.[1] | Pd_2(dba)_3 (2 mol%), XPhos or RuPhos (4 mol%), Cs_2CO_3 (2.0 eq).[1] |

| Solvent | Isopropanol / DMSO. | 1,4-Dioxane / Toluene (degassed).[1] |

| Conditions | 80–120°C (Thermal or Microwave), 2–12 hours.[1] | 100°C, 4–16 hours, Inert Atmosphere (Ar/N_2).[1] |

| Workup | Dilute with water, extract with EtOAc.[1] | Filter through Celite, concentrate, column chromatography.[1] |

Step-by-Step Procedure (Method 2 - Buchwald-Hartwig):

-

Preparation: In a glovebox or under Argon, charge a reaction vial with the Aryl Halide (1.0 eq), 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (1.2 eq), and Cesium Carbonate (2.0 eq).

-

Catalyst Addition: Add Pd source (e.g., Pd(OAc)2 or Pd2(dba)3) and Ligand (e.g., XPhos, BINAP).[1] Note: Pre-complexation of Pd/Ligand for 15 mins in solvent is recommended for difficult substrates.[1]

-

Reaction: Add dry 1,4-Dioxane (0.1 M concentration). Seal the vial and heat to 100°C.

-

Monitoring: Monitor by LC-MS. The product peak should show the characteristic mass shift (+220 Da for the fragment).[1]

-

Purification: The sulfone group makes the product polar. Use a DCM:MeOH gradient (0-10% MeOH) or Reverse Phase HPLC (Water:Acetonitrile + 0.1% Formic Acid).[1]

Protocol B: Metabolic Stability Assessment (Validation)

To verify the utility of the gem-dimethyl group, researchers must compare the stability of the new analog against a non-methylated control.[1]

Assay: Microsomal Stability (Human Liver Microsomes - HLM).

Materials:

-

Test Compound (2,2-dimethyl analog).[1]

-

Control Compound (Des-methyl piperazine analog).[1]

-

Pooled Human Liver Microsomes (20 mg/mL protein).[1]

-

NADPH Regenerating System.[1]

Workflow:

-

Incubation: Prepare a 1 µM solution of the test compound in Phosphate Buffer (pH 7.4) containing 0.5 mg/mL microsomes.[1]

-

Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH (1 mM final).[1]

-

Sampling: Aliquot 50 µL samples at T=0, 5, 15, 30, and 60 minutes.

-

Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.

-

Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

) and half-life (

Expected Result: The 2,2-dimethyl analog should exhibit a >2-fold increase in

Figure 2: Experimental workflow for synthesizing and validating piperazine-modified kinase inhibitors.

Part 3: References

-

Chemical Structure & Properties : 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine (CAS 1257293-61-0).[1] PubChem Compound Summary. Available at: [Link][1]

-

The Gem-Dimethyl Effect : Jung, M. E., & Piizzi, G. (2005).[1] Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Discusses the conformational restriction and stability benefits).

-

Piperazine Coupling Methods : Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions in Drug Discovery. Chemical Reviews. Available at: [Link][1]

-

Solubility Strategies : Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text on using polar groups like sulfones to improve solubility).

-

Metabolic Stability : Di, L., & Kerns, E. H. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Protocols for HLM stability assays).

Sources

Application Notes and Protocols for the Use of BAY-876 (2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine) in Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of BAY-876, a potent and selective inhibitor of Glucose Transporter 1 (GLUT1), in cell culture experiments. This document outlines the mechanism of action, provides detailed protocols for its application, and offers insights into data interpretation and troubleshooting.

Introduction: Targeting Cancer Metabolism with BAY-876

Cancer cells exhibit a profound metabolic reprogramming, characterized by a heightened reliance on glycolysis for energy production even in the presence of oxygen—a phenomenon known as the Warburg effect. This metabolic shift is largely facilitated by the overexpression of glucose transporters, particularly GLUT1.[1][2] BAY-876, chemically identified as 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine, has emerged as a highly potent and selective small molecule inhibitor of GLUT1.[3][4][5][6][7] Its ability to block glucose uptake makes it a valuable tool for investigating the role of glucose metabolism in cancer and as a potential therapeutic agent.[2][4][8][9][10]

BAY-876 demonstrates remarkable selectivity for GLUT1 over other glucose transporters such as GLUT2, GLUT3, and GLUT4, with an IC50 value in the low nanomolar range (approximately 2 nM).[3][4][5][6] This specificity allows for targeted inhibition of glycolysis in cells that are highly dependent on GLUT1 for glucose import, a characteristic feature of many cancer types, including ovarian, colorectal, and breast cancers.[2][5][9][10] These application notes will guide the user through the practical aspects of utilizing BAY-876 to probe the intricacies of cancer cell metabolism.

Mechanism of Action: Inducing a Metabolic Crisis

BAY-876 exerts its biological effects by directly inhibiting the function of the GLUT1 transporter, thereby blocking the initial and rate-limiting step of glucose utilization. This leads to a cascade of downstream cellular events, ultimately culminating in cell death in susceptible cancer cells.

The primary consequences of GLUT1 inhibition by BAY-876 include:

-

Inhibition of Glucose Uptake: By blocking the GLUT1 transporter, BAY-876 prevents the entry of glucose into the cell, a critical nutrient for energy production and biosynthesis.[5]

-

Reduced Glycolysis and ATP Production: The diminished intracellular glucose levels lead to a significant reduction in the rate of glycolysis and, consequently, a depletion of cellular ATP.[5]

-

Induction of Oxidative Stress: In response to the metabolic stress induced by BAY-876, some cancer cells exhibit an increase in mitochondrial respiration, leading to the overproduction of reactive oxygen species (ROS).[2]

-

Apoptosis and Cell Death: The culmination of energy crisis and oxidative stress triggers programmed cell death, or apoptosis, in cancer cells that are unable to adapt to the metabolic insult.[2][8]

-

Disulfidptosis: Recent studies have also implicated BAY-876 in inducing a novel form of cell death termed disulfidptosis, which involves the formation of disulfide bonds in actin cytoskeletal proteins.[4]

The following diagram illustrates the signaling pathway affected by BAY-876:

Caption: Mechanism of BAY-876 action.

Physicochemical Properties and Formulation

A critical consideration for the use of BAY-876 in cell culture is its low aqueous solubility.[1] Proper solubilization and formulation are essential for accurate and reproducible experimental results.

| Property | Value | Source |

| Chemical Name | 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine | N/A |

| Synonym | BAY-876 | [3][4][5] |

| Molecular Formula | C24H16F4N6O2 | [5] |

| Molecular Weight | 496.42 g/mol | [5] |

| IC50 (GLUT1) | ~2 nM | [3][4][5][6] |

| Solubility | Poorly soluble in water. Soluble in DMSO. | [1][2][3] |

For in vitro experiments, it is imperative to prepare a concentrated stock solution of BAY-876 in a suitable organic solvent, typically dimethyl sulfoxide (DMSO).

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation and application of BAY-876 in cell culture.

Protocol 1: Preparation of BAY-876 Stock Solution

Rationale: Due to its hydrophobicity, BAY-876 must first be dissolved in an organic solvent to create a concentrated stock solution. This stock can then be diluted to the final working concentration in cell culture medium. DMSO is the recommended solvent.

Materials:

-

BAY-876 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

-

Weighing: Carefully weigh the desired amount of BAY-876 powder.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the BAY-876 powder to achieve a high-concentration stock solution (e.g., 10 mM).

-

Solubilization: Vortex or gently warm the solution (if necessary) until the powder is completely dissolved. Ensure no particulates are visible.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: Treatment of Cells with BAY-876

Rationale: This protocol outlines the steps for treating cultured cells with BAY-876 to assess its biological effects. A dose-response experiment is recommended to determine the optimal concentration for a specific cell line and experimental endpoint.

Materials:

-

Cultured cells of interest in appropriate cell culture vessels (e.g., 96-well plates, 6-well plates)

-

Complete cell culture medium

-

BAY-876 stock solution (from Protocol 1)

Procedure:

-

Cell Seeding: Seed the cells at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

-

Preparation of Working Solutions: On the day of treatment, thaw an aliquot of the BAY-876 stock solution. Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

-

Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO as the highest BAY-876 concentration) must be included in every experiment.

-

-

Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of BAY-876 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

-

Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays to assess the effects of BAY-876, such as cell viability, apoptosis, or metabolic activity.

Application Examples and Recommended Concentrations

The effective concentration of BAY-876 can vary significantly between different cell lines, likely due to their varying dependence on GLUT1 for glucose uptake. The following table provides a summary of reported effective concentrations in various cancer cell lines.

| Cell Line | Cancer Type | Observed Effect | Effective Concentration | Reference |

| COLO205 | Colorectal Cancer | Inhibition of cell viability | IC50 ≈ 4 nM | [2] |

| HCT116, DLD1, LoVo | Colorectal Cancer | Inhibition of cell proliferation | Up to 1.25 µM | [2][10] |

| SK-OV-3, OVCAR-3 | Ovarian Cancer | Growth inhibition | 25-75 nM | [4] |

| HeLa-MaTu | Cervical Cancer | Inhibition of glucose uptake | IC50 = 3.2 nM | [3] |

| MDA-MB-231, 4T1 | Breast Cancer | Potent inhibition of glycolysis | Not specified | [9] |

| SCC47, RPMI2650 | Head and Neck Squamous Cell Carcinoma | Decreased viability | 0.01-100 µM | [6] |

Note: It is strongly recommended to perform a dose-response curve to determine the optimal working concentration for your specific cell line and experimental conditions.

Experimental Workflow

The following diagram outlines a typical workflow for a cell-based experiment using BAY-876.

Caption: A typical experimental workflow using BAY-876.

Data Interpretation and Troubleshooting

-

Vehicle Control is Crucial: Always compare the effects of BAY-876 to the vehicle control (DMSO-treated cells) to ensure that the observed effects are not due to solvent toxicity.

-

Cell Line Sensitivity: If no significant effect is observed, it may be that the cell line is not highly dependent on GLUT1 for glucose uptake. Consider using a cell line known to overexpress GLUT1 as a positive control.

-

Compound Precipitation: Due to its poor aqueous solubility, BAY-876 may precipitate out of the culture medium at higher concentrations. Visually inspect the medium for any signs of precipitation. If precipitation occurs, consider preparing fresh dilutions or using a lower concentration range.

-

Metabolic Compensation: Be aware that some cells may adapt to GLUT1 inhibition by upregulating alternative metabolic pathways. A comprehensive metabolic analysis (e.g., using a Seahorse analyzer) can provide deeper insights into the cellular response to BAY-876.[11]

References

-

Chem-Impex. (n.d.). 1-(2-Dimethylaminoethyl)-4-methylpiperazine. Retrieved from [Link]

-

Wikipedia. (2024, January 22). Piperazine. Retrieved from [Link]

-

Li, J., et al. (2021). A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma. Frontiers in Oncology, 11, 765893. [Link]

-

Hayashi, M., et al. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. BMC Cancer, 25(1), 716. [Link]

-

ResearchGate. (2024). (PDF) GLUT1 inhibitor BAY-876 induces apoptosis and enhances anti-cancer effects of bitter receptor agonists in head and neck squamous carcinoma cells. Retrieved from [Link]

-

bioRxiv. (2024). Repurposing mitochondrial-targeting anthelmintic agents with GLUT1 inhibitor BAY-876 for cancer therapy. Retrieved from [Link]

-

Kos, K., et al. (2023). Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages. Immunobiology, 228(3), 152378. [Link]

-

National Institutes of Health. (n.d.). Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells. Retrieved from [Link]

-

PubMed. (2025). GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells. Retrieved from [Link]

Sources

- 1. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]

- 2. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. BAY-876 | GLUT1 inhibitor | inhibit glycolytic | antitumor | TargetMol [targetmol.com]

- 7. Diaminobutoxy-substituted Isoflavonoid (DBI-1) Enhances the Therapeutic Efficacy of GLUT1 inhibitor BAY-876 by Modulating Metabolic Pathways in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of the effect of the GLUT-1 inhibitor BAY-876 on T cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Research Primer for 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine in Central Nervous System Drug Discovery

Preamble: The Piperazine Moiety as a Cornerstone of CNS-Active Compounds

The piperazine ring is a quintessential example of a "privileged scaffold" in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] This six-membered heterocycle containing two nitrogen atoms at positions 1 and 4 offers a unique combination of structural rigidity, synthetic tractability, and desirable physicochemical properties. Its presence in a multitude of clinically successful drugs, ranging from antipsychotics to antidepressants, underscores its value in molecular design.[3][4] The strategic functionalization of the piperazine core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic profiles.[1][2][5]

This document serves as a comprehensive guide for researchers and drug development professionals on initiating a research program for a novel piperazine derivative, 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine . In the absence of established literature for this specific molecule, we will outline a logical, multi-tiered approach, from initial characterization to preliminary in vivo assessment. This guide is designed to be a self-validating system, where each experimental step builds upon the last to create a comprehensive profile of the compound's potential as a CNS-active agent.

Section 1: Foundational Characterization of the Test Article

Before embarking on any biological evaluation, it is imperative to unequivocally establish the identity, purity, and stability of 2,2-Dimethyl-1-(2-(methylsulfonyl)ethyl)piperazine . This foundational step ensures the reproducibility and validity of all subsequent data.

Synthesis and Structural Verification

The synthesis of N-substituted piperazines can be achieved through various established methods, such as nucleophilic substitution or reductive amination.[5] For the title compound, a likely synthetic route would involve the reaction of 2,2-dimethylpiperazine with 2-(methylsulfonyl)ethyl halide or a related electrophile.

Protocol 1: Structural and Purity Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-